Usambarensine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

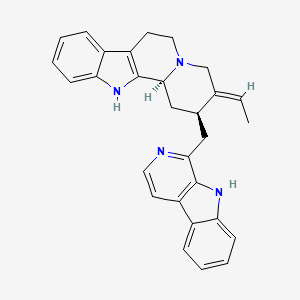

Usambarensine is a harmala alkaloid.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Usambarensine has the chemical formula C29H28N4 and exhibits a complex structure that allows it to interact with biological macromolecules. Its mechanism of action primarily involves DNA intercalation, leading to cytotoxic effects in cancer cells. Studies have shown that this compound can induce apoptosis in leukemia cells through DNA fragmentation and activation of caspases, which are critical for programmed cell death .

Anti-Cancer Applications

This compound has demonstrated potent cytotoxicity against various cancer cell lines, including melanoma, leukemia, and carcinoma.

- Cytotoxicity Studies : In vitro studies revealed that this compound significantly inhibits the growth of B16 melanoma cells and HL60 leukemia cells, with a notable increase in apoptotic markers following treatment .

- Mechanism : The compound's ability to intercalate DNA disrupts nucleic acid synthesis, leading to cell cycle arrest and apoptosis. It does not inhibit the activity of topoisomerase II, differentiating it from other similar alkaloids .

Case Study: Melanoma Cells

In experiments involving B16 melanoma cells, this compound treatment resulted in a marked decrease in cell viability and an increase in apoptotic cell populations, indicating its potential as an anti-cancer agent .

Antiparasitic Activities

This compound exhibits significant activity against various protozoan parasites:

- Antimalarial Activity : Research indicates that this compound is effective against Plasmodium falciparum, the causative agent of malaria. Its IC50 values suggest it is more potent than several known antimalarial agents .

- Antiamoebic Effects : this compound shows strong activity against Entamoeba histolytica, with an IC50 value significantly lower than that of emetine, a well-known amoebicide .

Data Table: Antiparasitic Efficacy

| Compound | Target Parasite | IC50 (µg/ml) | Reference |

|---|---|---|---|

| This compound | Plasmodium falciparum | 0.49 | |

| This compound | Entamoeba histolytica | 1.70 |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

- Bacterial Activity : It has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential applications in treating bacterial infections .

- Comparison with Other Alkaloids : In comparative studies, this compound outperformed several derivatives in terms of antibacterial efficacy .

Case Study: Antimicrobial Screening

In a screening study, this compound was found to inhibit the growth of multiple bacterial strains at concentrations lower than those required for many conventional antibiotics, suggesting its utility as a natural antimicrobial agent .

Propriétés

Numéro CAS |

36150-14-8 |

|---|---|

Formule moléculaire |

C29H28N4 |

Poids moléculaire |

432.6 g/mol |

Nom IUPAC |

(2R,3E,12bS)-3-ethylidene-2-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine |

InChI |

InChI=1S/C29H28N4/c1-2-18-17-33-14-12-23-21-8-4-6-10-25(21)32-29(23)27(33)16-19(18)15-26-28-22(11-13-30-26)20-7-3-5-9-24(20)31-28/h2-11,13,19,27,31-32H,12,14-17H2,1H3/b18-2-/t19-,27-/m0/s1 |

Clé InChI |

VUMZOPMHFVDIMF-NLLHOBBWSA-N |

SMILES |

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

SMILES isomérique |

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

SMILES canonique |

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

Synonymes |

usambarensine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.